2-(4-Hexyloxybenzoyl)-6-methylpyridine
Overview
Description
2-(4-Hexyloxybenzoyl)-6-methylpyridine, commonly known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a member of the pyridine family and is synthesized through a multi-step process. In
Scientific Research Applications
Molecular and Crystal Structure Analysis
- Organic Acid–Base Salt Structures : A study explored the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine and its interactions with different acidic components. The research detailed the proton transfer mechanisms, supramolecular heterosynthons, and the role of weak noncovalent interactions in crystal packing, presenting a sophisticated framework structure at the molecular level (Thanigaimani et al., 2015).
Synthesis of Complex Organic Compounds
- Benzo-Crown Ether Synthesis : A study focused on the synthesis of new benzo-15-crown-5 ethers, revealing the interaction of 4'-formyl-5'-hydroxybenzo-15-crown-5 with derivatives of 2-amino-6-methylpyridine. The research provided insights into the tautomeric equilibria and structural dynamics in various solvents, offering a glimpse into the complex chemistry of crown ethers and their derivatives (Hayvalı et al., 2003).
Material Science and Framework Structures
Supramolecular Association in Organic Salts : Research into the hydrogen-bonded supramolecular association in organic salts revealed intricate details about proton-transfer complexes assembled from 2-amino-4-methylpyridine and various aromatic carboxylic acids. The study highlighted the construction of supramolecular architectures, emphasizing the significance of both classical hydrogen bonds and noncovalent interactions in the crystal packing of these compounds (Khalib et al., 2014).
Metal–Organic Frameworks (MOFs) : A study delved into the synthesis and structural characterization of a novel Co(II) metal–organic framework based on 6-methylpyridine-2,4-dicarboxylic acid N-oxide. The research provided insights into the one-dimensional helical chain formation, 2-D herringbone framework construction, and the three-dimensional supramolecular network, highlighting the thermal stability and potential applications of such MOFs in various fields (Lin & Qiu, 2010).
properties
IUPAC Name |
(4-hexoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-14-22-17-12-10-16(11-13-17)19(21)18-9-7-8-15(2)20-18/h7-13H,3-6,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGWESQWGIELBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222204 | |
Record name | [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187170-53-1 | |
Record name | [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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